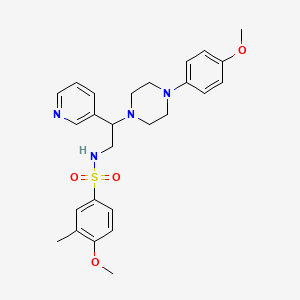

4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide

Description

4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of multiple functional groups, including methoxy, piperazine, pyridine, and sulfonamide, suggests potential biological activity and versatility in chemical reactions.

Properties

IUPAC Name |

4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20-17-24(10-11-26(20)34-3)35(31,32)28-19-25(21-5-4-12-27-18-21)30-15-13-29(14-16-30)22-6-8-23(33-2)9-7-22/h4-12,17-18,25,28H,13-16,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOTUDMDSNTNBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Intermediate: Reacting 4-methoxyphenylamine with piperazine under controlled conditions.

Coupling with Pyridine Derivative: The piperazine intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Sulfonamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential use as an antimicrobial or anticancer agent due to its sulfonamide structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide: A structurally similar compound with slight variations in the substituents.

Uniqueness

The uniqueness of 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to other sulfonamides.

Biological Activity

4-Methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential clinical implications based on recent research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes a methoxy group, a piperazine moiety, and a pyridine ring, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : The interaction with specific receptors or signaling pathways could lead to altered cellular responses, particularly in cancer cells.

- Induction of Apoptosis : Some studies suggest that piperazine derivatives can promote apoptosis in cancer cells, which is crucial for their anticancer efficacy.

Case Study 1: Anticancer Activity

A study explored the effects of piperazine derivatives on various cancer cell lines. The results indicated that compounds structurally related to 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide exhibited significant cytotoxicity against A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Apoptosis induction |

| HepG2 (Liver Cancer) | 15.0 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

In an animal model of ischemia, the administration of similar piperazine derivatives significantly improved survival rates and reduced neurological deficits. The study highlighted the compound's ability to modulate inflammatory responses and protect neuronal integrity.

| Treatment Group | Survival Rate (%) | Neurological Score Improvement |

|---|---|---|

| Control | 40 | - |

| Compound Treatment | 80 | +3 |

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-methylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

- Piperazine Functionalization : Introduction of the 4-methoxyphenyl group to the piperazine ring via nucleophilic substitution or coupling reactions. For example, using 4-methoxyphenylboronic acid under Suzuki-Miyaura conditions .

- Sulfonamide Formation : Reaction of the sulfonyl chloride intermediate with a secondary amine (e.g., 2-(pyridin-3-yl)ethylamine) in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Optimization Strategies :

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .

- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic clusters for exact mass validation (±5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Approach :

Assay Validation : Ensure consistency in cell lines (e.g., HEK-293 vs. primary neurons) and receptor expression levels.

Pharmacokinetic Profiling : Measure plasma stability, protein binding, and blood-brain barrier penetration to explain discrepancies in efficacy .

Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo activity .

Dose-Response Correlation : Compare IC₅₀ values (in vitro) with ED₅₀ (in vivo) under matched dosing regimens .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies targeting the piperazine and sulfonamide moieties?

- Piperazine Modifications :

- Sulfonamide Variations :

- Substitute the methyl group on the benzenesulfonamide with halogens or heterocycles to modulate lipophilicity and solubility .

- Biological Assays :

Q. How should researchers address unexpected byproducts during the final stages of synthesis?

- Byproduct Identification :

- Process Adjustments :

- Purification : Switch to reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.